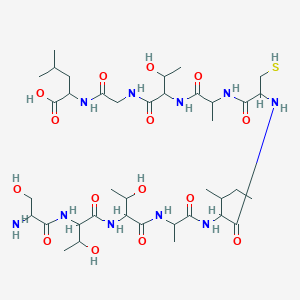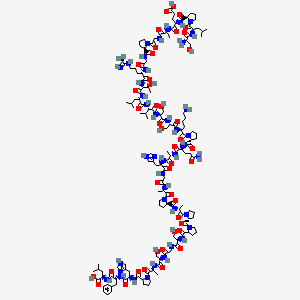
NGR peptide Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NGR peptide Trifluoroacetate is the peptide containing the asparagine-glycine-arginine (NGR) motif are recognized by CD13/aminopeptidase N (APN) receptor isoforms that are selectively overexpressed in tumor neovasculature.
Aplicaciones Científicas De Investigación
Tumor Vasculature Targeting : NGR peptides are known for their ability to target tumor blood vessels. They have been used to deliver a variety of drugs, cytokines, nanoparticles, and imaging agents to tumor vasculature, exploiting their property of recognizing neoangiogenic vessels (Corti & Curnis, 2011).
Drug Delivery Systems : NGR peptides have shown promise in drug development for angiogenesis-dependent diseases. They can selectively recognize tumor neovasculature and are used for ligand-directed targeted delivery of various drugs and particles (Corti, Curnis, Arap, & Pasqualini, 2008).
Enhanced Chemotherapy and Diagnosis : NGR-functionalized systems, such as single-walled carbon nanotubes, can be used for combination chemotherapy and tumor diagnosis, demonstrating high tumor targeting capacity and anti-tumor efficacy (Yan et al., 2017).
MicroPET Imaging of CD13 Receptor Expression : NGR-containing peptides have been synthesized for microPET imaging of CD13 receptor expression in vivo. This application is significant for the noninvasive detection of CD13 receptor expression in tumors (Chen et al., 2013).
Targeted Therapies for Angiogenesis : The NGR peptide motif has been used to develop nanocarriers for tumor-specific therapies. This includes heat-activable cell-penetrating peptide-doxorubicin conjugates for cancer treatment (Yang et al., 2014).
Improving Selectivity in Tumor Targeting : Glycine N‐methylation in NGR-tagged nanocarriers has been found to prevent isoaspartate formation and integrin binding without impairing CD13 recognition, leading to improved selectivity in tumor targeting (Corti et al., 2017).
Propiedades
Fórmula molecular |
C₂₂H₃₇F₃N₁₀O₁₀S₂ |
|---|---|
Peso molecular |
722.72 |
Nombre IUPAC |
2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H36N10O8S2.C2HF3O2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34;3-2(4,5)1(6)7/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25);(H,6,7)/t9-,10-,11-,12-;/m0./s1 |
Clave InChI |
CAGKFGHJVVESAR-AAQZBYNGSA-N |
SMILES |
C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)
![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)




